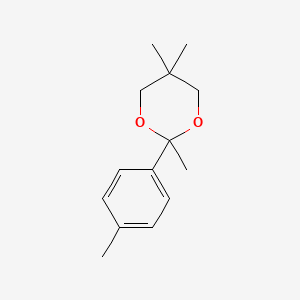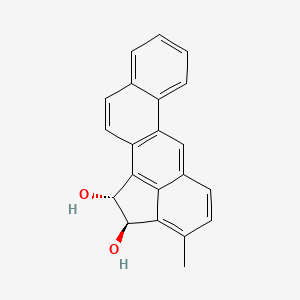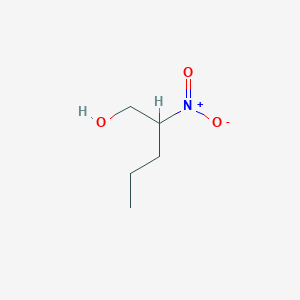![molecular formula C18H13NO B14739800 10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde CAS No. 5531-78-2](/img/structure/B14739800.png)
10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde is a complex organic compound belonging to the carbazole family. Carbazoles are known for their tricyclic structure, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring. This particular compound is characterized by the presence of a methyl group at the 10th position and an aldehyde group at the 9th position on the benzo[a]carbazole skeleton .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the methyl and aldehyde groups. For instance, starting from a suitable carbazole derivative, methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate. The aldehyde group can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: 10-Methyl-11H-benzo[a]carbazole-9-carboxylic acid.
Reduction: 10-Methyl-11H-benzo[a]carbazole-9-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Mecanismo De Acción
The mechanism of action of 10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may inhibit specific enzymes and signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
- 9-Methyl-9H-carbazole-2-carbaldehyde
- 3,6-Dibromocarbazole
- 3-Methoxy-9H-carbazole
- 7H-Dibenzo[c,g]carbazole
Comparison: Compared to these similar compounds, 10-Methyl-11H-benzo[a]carbazole-9-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the methyl and aldehyde groups at specific positions can influence its reactivity and interaction with biological targets, making it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
5531-78-2 |
|---|---|
Fórmula molecular |
C18H13NO |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
10-methyl-11H-benzo[a]carbazole-9-carbaldehyde |
InChI |
InChI=1S/C18H13NO/c1-11-13(10-20)7-9-15-16-8-6-12-4-2-3-5-14(12)18(16)19-17(11)15/h2-10,19H,1H3 |
Clave InChI |
OVEPRCSNWHXUCP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1NC3=C2C=CC4=CC=CC=C43)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





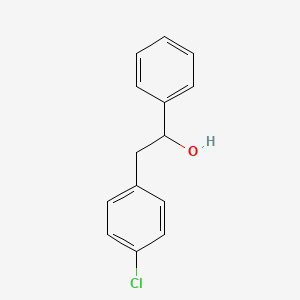
![[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate](/img/structure/B14739739.png)
![2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium](/img/structure/B14739745.png)
![Spiro[5.7]tridecan-13-one](/img/structure/B14739746.png)
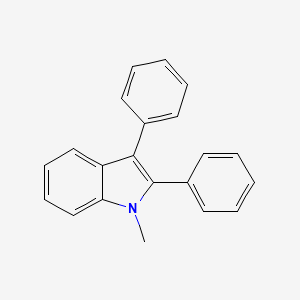

![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
